molecular formula C23H24N2O6S B4172099 N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No.: B4172099
M. Wt: 456.5 g/mol
InChI Key: WSQPYXQLUKZIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential use as a radioligand in positron emission tomography (PET) imaging. DASB is a selective serotonin reuptake inhibitor (SSRI) and has been shown to bind specifically to the serotonin transporter (SERT) in the brain.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a selective serotonin reuptake inhibitor (SSRI) and binds specifically to the serotonin transporter (SERT) in the brain. SERT is responsible for the reuptake of serotonin from the synaptic cleft, which regulates the levels of serotonin in the brain. By binding to SERT, this compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of SERT and subsequent increase in serotonin levels. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. Increased levels of serotonin in the brain have been associated with improvements in mood and reduction in symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide as a radioligand in PET imaging studies is its high selectivity for SERT. This allows for accurate visualization and measurement of SERT density in the brain. However, this compound has a relatively short half-life, which limits the duration of PET imaging studies. Additionally, the use of this compound in animal studies requires the use of anesthesia, which can affect SERT binding in the brain.

Future Directions

For N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide research include the development of new radioligands with longer half-lives and improved selectivity for SERT. Additionally, studies investigating the role of SERT in various psychiatric disorders and the effects of pharmacological treatments on SERT binding in the brain are ongoing. Further research is also needed to understand the relationship between SERT binding and clinical outcomes in psychiatric disorders.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been primarily used as a radioligand in PET imaging studies to visualize the distribution and density of SERT in the brain. PET imaging with this compound has been used to investigate the role of SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. This compound has also been used to study the effects of pharmacological treatments on SERT binding in the brain.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-25(32(27,28)20-12-9-18(29-2)10-13-20)17-7-5-16(6-8-17)23(26)24-21-15-19(30-3)11-14-22(21)31-4/h5-15H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPYXQLUKZIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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